molecular formula C15H19NO3 B11854431 N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide CAS No. 61563-71-1

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide

Cat. No.: B11854431
CAS No.: 61563-71-1
M. Wt: 261.32 g/mol
InChI Key: KYSLBWNCAVWNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dioxaspiro[45]decan-7-yl)benzamide is a chemical compound with a unique spirocyclic structure It consists of a benzamide moiety attached to a 1,4-dioxaspiro[45]decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-7-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, where the amide nitrogen can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the spirocyclic ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzamide moiety.

    Benzamide: A simpler compound without the spirocyclic ring.

Uniqueness

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide is unique due to its combination of a spirocyclic ring and a benzamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

61563-71-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-7-yl)benzamide

InChI

InChI=1S/C15H19NO3/c17-14(12-5-2-1-3-6-12)16-13-7-4-8-15(11-13)18-9-10-19-15/h1-3,5-6,13H,4,7-11H2,(H,16,17)

InChI Key

KYSLBWNCAVWNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)OCCO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.